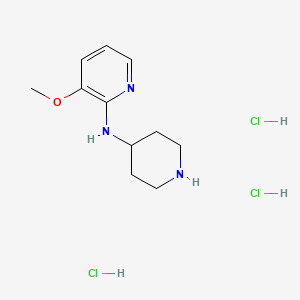

3-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride

Description

Properties

IUPAC Name |

3-methoxy-N-piperidin-4-ylpyridin-2-amine;trihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O.3ClH/c1-15-10-3-2-6-13-11(10)14-9-4-7-12-8-5-9;;;/h2-3,6,9,12H,4-5,7-8H2,1H3,(H,13,14);3*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHXCZYDUXOKKQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC=C1)NC2CCNCC2.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide.

Attachment of the Piperidine Moiety: The piperidine ring is attached to the pyridine ring through nucleophilic substitution reactions.

Formation of the Trihydrochloride Salt: The final step involves the conversion of the free base to its trihydrochloride salt form using hydrochloric acid.

Industrial Production Methods

Industrial production of 3-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:

Batch Reactors: Used for controlled synthesis and monitoring of reaction parameters.

Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the piperidine moiety can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding pyridine N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

3-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride is a chemical compound that features a methoxy group, a piperidine moiety, and a pyridine ring in its molecular structure. Its potential in medicinal chemistry and pharmacology is notable because of these structural features that may influence biological activity. The molecular formula for the compound is C11H20Cl3N3O and it has a molar mass of approximately 350.71 g/mol.

Applications

The applications of 3-methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride are varied:

- Medicinal Chemistry Due to its structural components, this compound is explored for potential therapeutic applications.

- Pharmacology The compound is used in pharmacological studies to understand its effects on biological systems.

- Synthesis of other compounds 3-methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride acts as a building block in the synthesis of other chemical compounds.

Research

Interaction studies are vital for understanding the pharmacodynamics of 3-methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride. Key areas of focus include:

- Binding Affinities Determining how strongly the compound binds to target proteins.

- Mechanism of Action Elucidating the precise molecular events through which the compound exerts its effects.

- Metabolic Pathways Identifying how the compound is processed and eliminated by the body.

Research indicates that compounds similar to 3-methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride exhibit diverse biological activities. These may include:

- Modulation of enzyme activity

- Interaction with receptors

- Influencing signal transduction pathways

Biological Activity

3-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride is CHClNO, with a molar mass of approximately 350.71 g/mol. The compound features a methoxy group, a piperidine moiety, and a pyridine ring, which contribute to its reactivity and biological interactions. The presence of functional groups such as the methoxy and amine groups enhances its potential for diverse biological activities .

Biological Activity

Research indicates that compounds similar to 3-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride exhibit various biological activities, including:

- Neuroactive Properties : Compounds with similar structures have shown neuroactive effects, influencing neurotransmitter systems such as dopamine and acetylcholine .

- Antidepressant Activity : Some related compounds have been identified as potential antidepressants through their interaction with neurotransmitter receptors .

- Antitumor Effects : Certain analogs demonstrate antitumor properties by binding effectively to cancer-related targets.

Structure-Activity Relationships (SAR)

Understanding the SAR of 3-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride is crucial for optimizing its biological activity. The following table summarizes key findings from SAR studies involving related compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 1-Methylpiperidine | Piperidine ring | Neuroactive | Simple structure |

| N-Methylpyridinyl-piperazine | Piperidine and pyridine | Antidepressant | Dual action |

| 4-(Pyridinyl) piperidine | Pyridine substitution | Antitumor | Stronger binding affinity |

| 3-Methoxy-N-(piperidin-4-yl)pyridin-2-amine | Methoxy and piperidine moiety | Potentially diverse | Unique pharmacological profile |

These comparisons highlight the distinctiveness of 3-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride, particularly in its potential applications and biological interactions .

Neurotransmitter Interaction Studies

A study focused on the interaction of similar compounds with the choline transporter found that modifications in the piperidine ring significantly affected binding affinity. For instance, analogs like ML352 were identified as potent inhibitors of the choline transporter, demonstrating low intrinsic clearance in vivo, which is beneficial for sustained therapeutic effects .

Antidepressant Efficacy

In another study, compounds structurally related to 3-Methoxy-N-(piperidin-4-yl)pyridin-2-amine were evaluated for their antidepressant properties. The results indicated that specific substitutions on the piperidine ring enhanced receptor binding affinity, leading to improved efficacy in animal models of depression .

Antitumor Activity

Research has also demonstrated that certain derivatives exhibit significant antitumor activity by targeting specific pathways involved in cancer cell proliferation. The structural modifications in these compounds are critical for enhancing their selectivity and potency against cancer cells.

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural similarities with the target molecule, differing in substituents, heterocycle composition, or salt forms:

4-Amino-1-(3-methoxy-2-pyridyl)piperidine Hydrochloride (Thermo Scientific™)

- Molecular Formula : C11H16ClN3O

- Molecular Weight : 243.73 g/mol

- Key Differences: The methoxy group is on the pyridine’s 3-position, but the piperidine is substituted at the 1-position rather than the 4-position.

3-Fluoro-N-(piperidin-4-yl)pyridin-2-amine Trihydrochloride

- Molecular Formula : C10H14Cl3FN3

- Molecular Weight : 291.60 g/mol

- Key Differences : A fluorine atom replaces the methoxy group. Fluorine’s electronegativity and smaller size may reduce steric hindrance but increase hydrophobicity, influencing pharmacokinetics .

(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-4-yl-amine Hydrochloride

- Molecular Formula : C11H14Cl2F3N3

- Molecular Weight : 316.15 g/mol

- Key Differences : The pyridine ring has chloro and trifluoromethyl groups, enhancing lipophilicity and metabolic stability. This compound’s bulkier substituents may limit blood-brain barrier penetration compared to the target molecule .

4-Methoxy-N-(piperidin-4-yl)pyridin-2-amine Trihydrochloride

- Molecular Formula : C11H18Cl3N3O

- Molecular Weight : 316.65 g/mol

- Key Differences : The methoxy group is at the pyridine’s 4-position instead of 3. Positional isomerism could alter electronic effects (e.g., dipole moment) and hydrogen-bonding capacity .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP* | Solubility (HCl Salt) | Key Substituents |

|---|---|---|---|---|

| Target Compound | 316.65 | ~1.5 | High (trihydrochloride) | 3-methoxy, piperidin-4-yl |

| 4-Amino-1-(3-methoxy-2-pyridyl)piperidine HCl | 243.73 | ~0.8 | Moderate | 1-piperidine substitution |

| 3-Fluoro Analog Trihydrochloride | 291.60 | ~1.8 | High | 3-fluoro |

| 3-Chloro-5-CF3-pyridin-2-yl Analog HCl | 316.15 | ~2.5 | Moderate | Cl, CF3 |

| 4-Methoxy Analog Trihydrochloride | 316.65 | ~1.5 | High | 4-methoxy |

*LogP values estimated based on substituent contributions.

Q & A

Q. What are the recommended synthetic routes for 3-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride?

Methodological Answer: The synthesis typically involves coupling a pyridine derivative with a piperidine moiety under controlled conditions. For example, analogous protocols (e.g., ) suggest using dichloromethane as a solvent and sodium hydroxide for deprotonation. Key steps include:

- Reaction Setup : Mixing 3-methoxypyridin-2-amine with 4-iodopiperidine in the presence of a palladium catalyst.

- Purification : Column chromatography with silica gel and elution using a gradient of ethyl acetate/hexane.

- Salt Formation : Treating the free base with HCl in ethanol to precipitate the trihydrochloride salt.

Critical parameters include reaction temperature (40–60°C), stoichiometric ratios, and inert atmosphere maintenance to prevent oxidation .

Q. Which analytical techniques are essential for confirming purity and structural integrity?

Methodological Answer:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (≥95% as per ). Retention time comparison with standards is critical.

- NMR : H and C NMR in DMSO-d6 to verify methoxy (–OCH), piperidinyl N–H, and aromatic proton signals.

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] for the free base and salt adducts).

Cross-validation of these methods ensures structural accuracy .

Q. What safety protocols are mandatory for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact ().

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of dust/aerosols.

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hygroscopic degradation ().

- Spill Management : Neutralize with sodium bicarbonate and collect in chemical waste containers ().

Advanced Research Questions

Q. How can synthesis yields be optimized for scalable production?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction kinetics ().

- Catalyst Optimization : Evaluate Pd(PPh) vs. PdCl(dppf) for coupling efficiency.

- Workflow Design : Implement continuous flow chemistry to reduce intermediate degradation.

Yield tracking via LC-MS and DOE (Design of Experiments) helps identify critical variables .

Q. How to resolve contradictions in analytical data (e.g., NMR vs. HPLC purity)?

Methodological Answer:

- Impurity Profiling : Use LC-MS/MS to identify co-eluting impurities (e.g., unreacted starting materials or byproducts).

- NMR Solvent Effects : Re-analyze in CDCl or MeOH-d4 to detect solvent-induced signal splitting.

- Quantitative H NMR : Integrate diagnostic peaks against an internal standard (e.g., maleic acid) for absolute purity assessment.

Cross-referencing with orthogonal methods (e.g., elemental analysis) validates results .

Q. What strategies assess the compound’s stability under physiological conditions?

Methodological Answer:

- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours.

- Thermal Stability : TGA/DSC analysis to determine decomposition temperatures.

- Light Sensitivity : Accelerated photostability testing per ICH Q1B guidelines.

Data inform storage recommendations and formulation design .

Q. How to design pharmacological assays to evaluate target engagement?

Methodological Answer:

- Receptor Binding Assays : Use radiolabeled ligands (e.g., H) in competition binding studies with purified GPCRs ().

- Functional Assays : Measure cAMP accumulation or calcium flux in HEK293 cells expressing target receptors.

- Kinase Profiling : Screen against a panel of 100+ kinases to assess selectivity (IC determination via ADP-Glo™ assays).

Dose-response curves and Schild analysis validate potency and mechanism .

Q. What computational approaches predict structure-activity relationships (SAR)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with the active site of target proteins (e.g., serotonin receptors).

- QSAR Modeling : Train random forest models on a dataset of analogs to correlate descriptors (e.g., logP, polar surface area) with IC.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and residue-specific contributions.

Validation with experimental data refines predictive accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.